

# Application Notes and Protocols: Liposomal Encapsulation of (22R)-Budesonide for Pulmonary Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (22R)-Budesonide |           |
| Cat. No.:            | B15613620        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Budesonide, a potent glucocorticoid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is attributed to its high anti-inflammatory activity and airway selectivity.[1] However, conventional inhaled formulations often require frequent administration, which can lead to reduced patient adherence and potential side effects.[1] Liposomal encapsulation of budesonide presents a promising strategy to overcome these limitations. By encapsulating budesonide within lipid bilayers, it is possible to prolong its residence time in the lungs, thereby enabling sustained drug release and potentially reducing dosing frequency and systemic absorption.[1][2] This document provides detailed application notes and protocols for the preparation and characterization of liposomal (22R)-Budesonide intended for pulmonary delivery.

# Data Presentation: Physicochemical Properties of Liposomal Budesonide Formulations

The following table summarizes quantitative data from various studies on liposomal budesonide formulations, highlighting the impact of different lipid compositions and drug-to-lipid ratios on the resulting physicochemical properties.



| Formula<br>tion ID | Lipid<br>Compos<br>ition<br>(molar<br>ratio) | Drug/Li<br>pid<br>Ratio<br>(w/w) | Mean<br>Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Encaps<br>ulation<br>Efficien<br>cy (%) | Drug<br>Loading<br>(%) | Referen<br>ce |
|--------------------|----------------------------------------------|----------------------------------|----------------------------------|--------------------------------------|-----------------------------------------|------------------------|---------------|
| BUD-<br>LNP-1      | DOTAP: DOPE:C HOL:DS PE- PEG200 0            | 1:29.1                           | 127.63 ±<br>1.33                 | 0.27 ±<br>0.02                       | 81.03                                   | 2.71                   | [1]           |
| BUD-<br>LNP-2      | DOTAP: DOPE:C HOL:DS PE- PEG200 0            | 1:14.5                           | 127.63 ±<br>1.33                 | 0.27 ±<br>0.02                       | 78.63                                   | 5.75                   | [1]           |
| BUD-<br>LNP-3      | DOTAP: DOPE:C HOL:DS PE- PEG200 0            | 1:7.3                            | -                                | -                                    | 43.70                                   | 5.53                   | [1]           |
| 2C-BUD             | DPPC:D<br>MPC                                | 1:10                             | -                                | -                                    | ~70-87                                  | -                      | [3]           |
| 3C-BUD             | DPPC:D<br>MPC:DS<br>PC                       | 1:10                             | -                                | -                                    | ~70-87                                  | -                      | [3]           |
| Bud-SLN            | Glycerol<br>Monoste<br>arate                 | 1:10                             | 218.2 ±<br>6.6                   | -                                    | 92.5 ±<br>0.52                          | 5.8 ± 0.3              | [4]           |



Abbreviations: BUD: Budesonide; LNP: Lipid Nanoparticle; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; CHOL: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; SLN: Solid Lipid Nanoparticle.

## **Experimental Protocols**

## Preparation of Budesonide-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of budesonide-loaded liposomes using the conventional thin-film hydration method.

#### Materials:

- (22R)-Budesonide
- Phospholipids (e.g., DOTAP, DOPE, DPPC, DMPC, DSPC)
- Cholesterol
- DSPE-PEG2000 (for PEGylated liposomes)
- Chloroform
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Sonicator (probe or bath)
- Water bath

#### Procedure:

Lipid Film Formation:



- Dissolve the desired amounts of lipids (e.g., DOTAP, DOPE, Cholesterol, DSPE-PEG2000) and (22R)-Budesonide in chloroform in a round-bottom flask.[1]
- Mix thoroughly to ensure complete dissolution.
- Attach the flask to a rotary evaporator.
- Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]
- Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.

#### Hydration:

 Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set at a temperature above the lipid phase transition temperature for approximately 2 hours.[1] This process leads to the formation of multilamellar vesicles (MLVs).

#### Size Reduction:

 To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the liposomal suspension. This can be done using a probe sonicator in an ice-water bath for a defined period (e.g., 10 minutes at 100 W) or a bath sonicator.[1]

#### Purification:

 $\circ~$  To remove unencapsulated budesonide, centrifuge the liposomal suspension (e.g., at 1000 rpm) and pass the supernatant through a 0.45  $\mu m$  filter.[1]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pt.bme.hu [pt.bme.hu]
- 4. Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Liposomal Encapsulation of (22R)-Budesonide for Pulmonary Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613620#liposomalencapsulation-of-22r-budesonide-for-pulmonary-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com